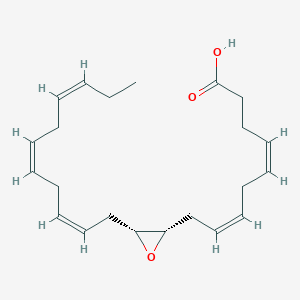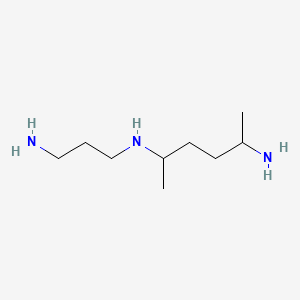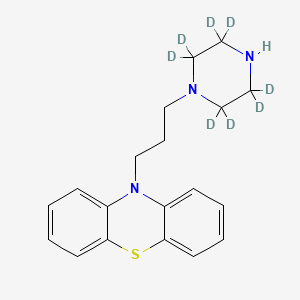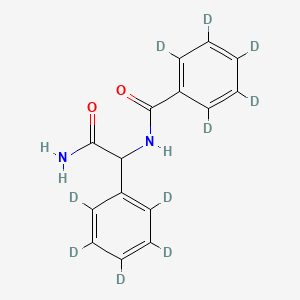
(+/-)10(11)-EpDPA
説明
(+/-)10(11)-EpDPA is a chemical compound that has been the subject of extensive scientific research in recent years. This compound is a derivative of docosapentaenoic acid (DPA), which is an omega-3 fatty acid found in fish oil. (+/-)10(11)-EpDPA has shown promise in a variety of scientific applications, including as a potential therapeutic agent for a range of medical conditions. In
作用機序
The mechanism of action of (+/-)10(11)-Ep(+/-)10(11)-EpDPA is not yet fully understood. However, it is believed that this compound may exert its effects through a variety of mechanisms, including the modulation of inflammatory pathways, the regulation of gene expression, and the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
(+/-)10(11)-Ep(+/-)10(11)-EpDPA has been shown to have a range of biochemical and physiological effects. Some of these effects include the modulation of inflammation, the regulation of lipid metabolism, and the modulation of cellular signaling pathways. Additionally, (+/-)10(11)-Ep(+/-)10(11)-EpDPA has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
実験室実験の利点と制限
One of the advantages of (+/-)10(11)-Ep(+/-)10(11)-EpDPA is that it is a naturally occurring compound, which makes it relatively safe for use in laboratory experiments. Additionally, (+/-)10(11)-Ep(+/-)10(11)-EpDPA is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of (+/-)10(11)-Ep(+/-)10(11)-EpDPA is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in different experimental settings.
将来の方向性
There are many potential future directions for research on (+/-)10(11)-Ep(+/-)10(11)-EpDPA. Some of these directions include further exploration of its mechanism of action, the development of new synthesis methods, and the investigation of its potential therapeutic applications in a variety of medical conditions. Additionally, future research may focus on the development of new delivery methods for (+/-)10(11)-Ep(+/-)10(11)-EpDPA, which may help to improve its efficacy and safety in clinical settings.
Conclusion:
In conclusion, (+/-)10(11)-Ep(+/-)10(11)-EpDPA is a promising compound that has shown potential in a variety of scientific applications. This compound has been the subject of extensive research in recent years, and there is still much to be learned about its mechanism of action and potential therapeutic applications. However, with continued research and exploration, (+/-)10(11)-Ep(+/-)10(11)-EpDPA may prove to be a valuable tool in the fight against a range of medical conditions.
合成法
The synthesis of (+/-)10(11)-Ep(+/-)10(11)-EpDPA involves a multi-step process that begins with the isolation of (+/-)10(11)-EpDPA from fish oil. Once (+/-)10(11)-EpDPA has been isolated, it is then subjected to a series of chemical reactions that result in the formation of (+/-)10(11)-Ep(+/-)10(11)-EpDPA. This process is complex and requires specialized equipment and expertise.
科学的研究の応用
(+/-)10(11)-Ep(+/-)10(11)-EpDPA has been the subject of extensive scientific research in recent years. This compound has shown promise in a variety of applications, including as a potential therapeutic agent for a range of medical conditions. Some of the areas where (+/-)10(11)-Ep(+/-)10(11)-EpDPA has shown potential include cancer, cardiovascular disease, and neurological disorders.
特性
IUPAC Name |
(4Z,7Z)-9-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]nona-4,7-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-11-14-17-20-21(25-20)18-15-12-9-10-13-16-19-22(23)24/h3-4,6-7,10-15,20-21H,2,5,8-9,16-19H2,1H3,(H,23,24)/b4-3-,7-6-,13-10-,14-11-,15-12-/t20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZNJWZRJUGQCW-VABGYXHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC1C(O1)CC=CCC=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501348088 | |
| Record name | (4Z,7Z)-9-{(2S,3R)-3-[(2Z,5Z,8Z)-2,5,8-Undecatrien-1-yl]-2-oxiranyl}-4,7-nonadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501348088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)10(11)-EpDPA | |
CAS RN |
895127-65-8 | |
| Record name | (4Z,7Z)-9-{(2S,3R)-3-[(2Z,5Z,8Z)-2,5,8-Undecatrien-1-yl]-2-oxiranyl}-4,7-nonadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501348088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: The study identifies (±)10(11)-EpDPA as a significantly reduced metabolite in the context of diabetic nephropathy. What is the potential significance of this finding for future research and therapeutic development?
A1: The study highlights a decrease in (±)10(11)-EpDPA levels alongside the downregulation of linoleic acid metabolism and fatty-acid β-oxidation pathways in diabetic nephropathy []. This suggests a possible link between (±)10(11)-EpDPA and the progression of the disease. Further research is needed to:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-2H-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B586999.png)






![7,9-Diazabicyclo[4.2.1]nonane](/img/structure/B587021.png)
